7-Deaza-7-Iodo-2',3'-dideoxyadenosine
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Overview
Description
7-Deaza-7-Iodo-2’,3’-dideoxyadenosine is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural properties, which include the substitution of iodine at the 7th position and the removal of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. These modifications confer distinct chemical and biological properties, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-7-Iodo-2’,3’-dideoxyadenosine typically involves the iodination of 7-deaza-2’,3’-dideoxyadenosine. One common method includes the reaction of 2’-deoxyadenosine with iodine in the presence of an activator such as sodium hypochlorite . The reaction conditions are carefully controlled to ensure the selective iodination at the 7th position without affecting other functional groups.
Industrial Production Methods
While specific industrial production methods for 7-Deaza-7-Iodo-2’,3’-dideoxyadenosine are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, purification processes, and ensuring the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Deaza-7-Iodo-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as azides, thiols, and amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with azides can yield azido derivatives, which are useful in click chemistry applications .
Scientific Research Applications
7-Deaza-7-Iodo-2’,3’-dideoxyadenosine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Deaza-7-Iodo-2’,3’-dideoxyadenosine involves its incorporation into DNA or RNA, where it inhibits the activity of enzymes such as reverse transcriptase and DNA polymerase. This inhibition prevents the elongation of the nucleic acid chain, thereby blocking viral replication and DNA synthesis in cancer cells . The compound’s molecular targets include viral reverse transcriptase and cellular DNA polymerase, which are crucial for the replication of viral genomes and the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Deaza-2’,3’-dideoxyadenosine: Lacks the iodine substitution at the 7th position.
7-Iodo-2’,3’-dideoxy-7-deaza-guanosine: Similar structure but with a guanine base instead of adenine.
7-Deaza-2’-deoxy-7-iodoadenosine: Similar but retains the hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
7-Deaza-7-Iodo-2’,3’-dideoxyadenosine is unique due to its combination of deaza modification, iodine substitution, and the absence of hydroxyl groups at the 2’ and 3’ positions. These features confer distinct chemical reactivity and biological activity, making it a versatile tool in various scientific applications .
Properties
IUPAC Name |
[5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O2/c12-7-3-16(8-2-1-6(4-17)18-8)11-9(7)10(13)14-5-15-11/h3,5-6,8,17H,1-2,4H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZWDZXBBPSXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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